molecular formula C20H21N7O5S B1663915 11-Thiohomoaminopterin CAS No. 74163-10-3

11-Thiohomoaminopterin

Cat. No.: B1663915
CAS No.: 74163-10-3
M. Wt: 471.5 g/mol
InChI Key: FXGBKUVTNNFJHR-ZDUSSCGKSA-N
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Description

11-Thiohomoaminopterin (CAS: 74163-10-3) is a synthetic analog of the classical antifolate drug aminopterin, modified by the introduction of a sulfur atom (thio group) into its structure. This compound is supplied by TargetMol Chemicals Inc. as a bioactive research reagent, stored at -20°C to ensure stability, and is primarily utilized in biochemical and pharmacological studies .

Properties

CAS No.

74163-10-3

Molecular Formula

C20H21N7O5S

Molecular Weight

471.5 g/mol

IUPAC Name

(2S)-2-[[4-[2-(2,4-diaminopteridin-6-yl)ethylsulfanyl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H21N7O5S/c21-16-15-17(27-20(22)26-16)23-9-11(24-15)7-8-33-12-3-1-10(2-4-12)18(30)25-13(19(31)32)5-6-14(28)29/h1-4,9,13H,5-8H2,(H,25,30)(H,28,29)(H,31,32)(H4,21,22,23,26,27)/t13-/m0/s1

InChI Key

FXGBKUVTNNFJHR-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)SCCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)SCCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

11-Thiohomoaminopterin; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Aminopterin

Aminopterin (4-aminofolic acid; CAS: 54-62-6) is a well-characterized antifolate with the molecular formula C₁₉H₂₀N₈O₅·2H₂O. It competitively inhibits DHFR, disrupting DNA synthesis and cellular replication. Key properties include:

  • Solubility : Soluble in alkaline aqueous solutions.
  • Applications : Historically used in chemotherapy and as a rodenticide .

Comparison: 11-Thiohomoaminopterin differs structurally via a sulfur substitution, which may alter its binding affinity to DHFR or metabolic stability. The requirement for storage at -20°C suggests increased lability compared to aminopterin, which is typically stable at room temperature in lyophilized form.

Methotrexate

Methotrexate (CAS: 59-05-2), another aminopterin derivative, is widely used in cancer and autoimmune therapies. It features a methyl group at the N10 position, enhancing metabolic stability and bioavailability.

Comparison: While this compound’s pharmacological profile is less documented, the thio modification could confer unique pharmacokinetic properties, such as prolonged half-life or reduced renal toxicity, though empirical data are lacking.

Other Thio-Modified Antifolates

Compounds like raltitrexed (thymidylate synthase inhibitor) incorporate sulfur to improve target specificity.

Comparative Data Table

Property This compound Aminopterin Methotrexate
CAS Number 74163-10-3 54-62-6 59-05-2
Molecular Formula Not explicitly provided C₁₉H₂₀N₈O₅·2H₂O C₂₀H₂₂N₈O₅
Storage Temperature -20°C Room temperature (lyophilized) 2–8°C (solution)
Primary Use Research reagent Chemotherapy, rodenticide Cancer/autoimmune therapy
Solubility Not reported Alkaline solutions Water-soluble

Research Findings and Implications

  • Stability: The -20°C storage requirement for this compound implies higher susceptibility to degradation than aminopterin, possibly due to the thio group’s reactivity.
  • Therapeutic Potential: As a research compound, this compound may offer insights into overcoming methotrexate resistance or reducing off-target effects observed in classical antifolates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-Thiohomoaminopterin
Reactant of Route 2
11-Thiohomoaminopterin

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